molecular formula C10H11ClN2O3 B7938183 3-Chloro-5-nitro-N-propylbenzamide

3-Chloro-5-nitro-N-propylbenzamide

Cat. No.: B7938183
M. Wt: 242.66 g/mol
InChI Key: BFNHNSCIJNDQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
3-Chloro-5-nitro-N-propylbenzamide (IUPAC name: N-propyl-3-chloro-5-nitrobenzamide) is a benzamide derivative characterized by:

  • Molecular Formula: C₁₀H₁₁ClN₂O₃
  • Molecular Weight: 254.66 g/mol
  • Substituents: Chlorine at the 3rd position of the benzene ring. Nitro group (-NO₂) at the 5th position. Propyl chain (-CH₂CH₂CH₃) attached to the benzamide’s nitrogen atom.

Its structural features suggest moderate lipophilicity, making it a candidate for studies involving membrane permeability or enzyme inhibition .

Properties

IUPAC Name

3-chloro-5-nitro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNHNSCIJNDQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitro-N-propylbenzamide typically involves the nitration of a chlorobenzene derivative followed by amide formation. One common method is to start with 3-chlorobenzoyl chloride, which undergoes nitration to form 3-chloro-5-nitrobenzoyl chloride. This intermediate is then reacted with propylamine to yield this compound. The reaction conditions often involve the use of a nitrating agent such as nitric acid and a solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitro-N-propylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium hydroxide, water or alcohol as solvent.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-Amino-5-nitro-N-propylbenzamide.

    Substitution: 3-Hydroxy-5-nitro-N-propylbenzamide.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

3-Chloro-5-nitro-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitro-N-propylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table compares 3-Chloro-5-nitro-N-propylbenzamide with two analogues: 5-chloro-N-cyclopropyl-2-nitrobenzamide (from ) and a hypothetical derivative, 3-chloro-5-nitro-N-ethylbenzamide .

Property This compound 5-Chloro-N-cyclopropyl-2-nitrobenzamide 3-Chloro-5-nitro-N-ethylbenzamide (Hypothetical)
Molecular Formula C₁₀H₁₁ClN₂O₃ C₁₀H₉ClN₂O₃ C₉H₈ClN₂O₃
Molecular Weight 254.66 g/mol 240.65 g/mol 226.63 g/mol
Substituent Positions Cl (3), NO₂ (5) Cl (5), NO₂ (2) Cl (3), NO₂ (5)
N-Substituent Propyl (-CH₂CH₂CH₃) Cyclopropyl (C₃H₅) Ethyl (-CH₂CH₃)
Theoretical LogP* ~2.5 (moderate lipophilicity) ~2.1 (lower due to cyclopropyl rigidity) ~2.0 (less lipophilic than propyl analogue)
Reported Applications Limited data; exploratory studies No specific bioactivity reported Hypothetical: Potential intermediate in synthesis

*LogP values estimated via computational tools (e.g., ChemAxon).

Impact of Substituent Position and Type

Chloro and Nitro Group Orientation
  • This compound : The nitro group at position 5 and chlorine at position 3 create a meta-directing electronic environment. This arrangement may enhance stability in electrophilic substitution reactions compared to analogues with ortho-nitro groups.
N-Substituent Effects
  • Propyl vs. Cyclopropyl : The flexible propyl chain in the target compound likely increases lipophilicity and membrane permeability compared to the rigid cyclopropyl group, which may hinder conformational adaptability in binding interactions.
  • Ethyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.